(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid typically involves multiple steps, including the formation of the benzotriazinyl group and its subsequent attachment to the amino acid backbone. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, which are crucial for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzotriazinyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzotriazinyl derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazinyl group is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Properties
Molecular Formula |
C15H18N4O4 |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18N4O4/c1-8(2)12(13(20)16-9(3)15(22)23)19-14(21)10-6-4-5-7-11(10)17-18-19/h4-9,12H,1-3H3,(H,16,20)(H,22,23)/t9-,12-/m0/s1 |
InChI Key |
VVOFXJZMSNYBFE-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.